4,5-二甲基噻吩-2-磺酰胺

描述

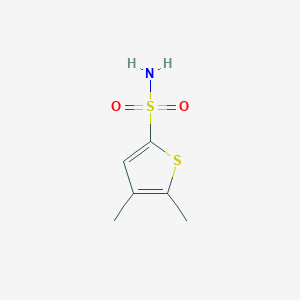

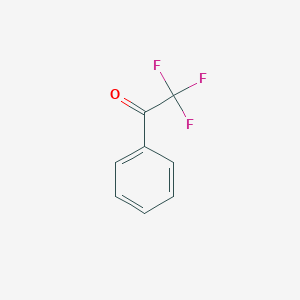

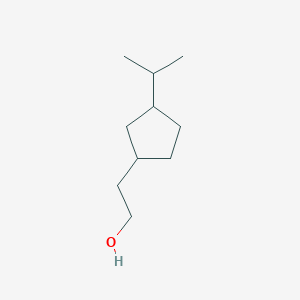

4,5-Dimethylthiophene-2-sulfonamide is a chemical compound that contains a total of 32 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 sulfonamide (thio-/dithio-), and 1 Thiophene .

Molecular Structure Analysis

The molecular structure of 4,5-Dimethylthiophene-2-sulfonamide consists of a five-membered thiophene ring with two methyl groups attached at the 4 and 5 positions, and a sulfonamide group attached at the 2 position . The molecular weight of this compound is 191.27 .科学研究应用

Pharmaceutical Development

4,5-Dimethylthiophene-2-sulfonamide plays a vital role in pharmaceutical development. Its derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Corrosion Inhibitors

Thiophene derivatives, including 4,5-Dimethylthiophene-2-sulfonamide, are utilized in industrial chemistry and material science as corrosion inhibitors . They help protect metals and other materials from corrosion .

Organic Semiconductors

Thiophene-mediated molecules, including 4,5-Dimethylthiophene-2-sulfonamide, have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices .

Organic Light-Emitting Diodes (OLEDs)

4,5-Dimethylthiophene-2-sulfonamide is used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in various display and lighting applications .

作用机制

While the specific mechanism of action for 4,5-Dimethylthiophene-2-sulfonamide is not known, sulfonamides in general are known to be synthetic bacteriostatic antibiotics that competitively inhibit conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis .

安全和危害

The safety information for 4,5-Dimethylthiophene-2-sulfonamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

属性

IUPAC Name |

4,5-dimethylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2/c1-4-3-6(10-5(4)2)11(7,8)9/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXSVPDXWQGDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethylthiophene-2-sulfonamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

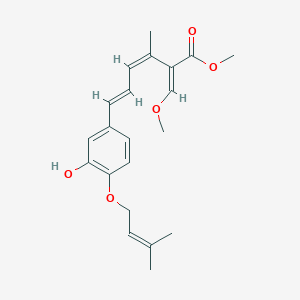

![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)